molecular formula C8H10N2O2 B1354009 2-((Pyridin-2-ylmethyl)amino)acetic acid CAS No. 2444-13-5

2-((Pyridin-2-ylmethyl)amino)acetic acid

Cat. No.: B1354009
CAS No.: 2444-13-5
M. Wt: 166.18 g/mol
InChI Key: MDMCWJVDDJDEGI-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)amino)acetic acid is an organic compound that features a pyridine ring attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and coordination chemistry. The presence of both the pyridine and amino acid functionalities allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)acetic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the imine intermediate back to the amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-((Pyridin-2-ylmethyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)acetic acid: Lacks the amino group, resulting in different reactivity and binding properties.

    2-((Pyridin-2-ylmethyl)amino)ethanol: Contains an ethanol moiety instead of an acetic acid group, affecting its solubility and reactivity.

    2-(Pyridin-2-ylmethyl)amine: Lacks the acetic acid group, leading to different chemical and biological properties.

Uniqueness: 2-((Pyridin-2-ylmethyl)amino)acetic acid is unique due to the presence of both the pyridine and amino acetic acid functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMCWJVDDJDEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435584
Record name N-[(Pyridin-2-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-13-5
Record name N-[(Pyridin-2-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the different coordination modes of PMAA with [M(I)(CO)3]+ complexes interconvert?

A2: Yes, the research reveals that the (O,N(amine),N(py)) and (N(tri),N(amine),N(py)) coordination modes are actually interconvertible. [] By altering the pH of the solution, researchers observed a reversible shift between these two modes. This dynamic behavior is particularly interesting as it suggests potential applications where pH changes could be used to modulate the properties and reactivity of these metal complexes.

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